

PV8 (hydrochloride) synthesis and characterization

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Compound of Interest

Compound Name: PV8 (hydrochloride)

CAS No.: 13415-55-9

Cat. No.: B591273

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An In-depth Technical Guide to the Synthesis and Characterization of α -Pyrrolidinoheptaphenone (PV8) Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of α -Pyrrolidinoheptaphenone hydrochloride (PV8), a synthetic cathinone and potent monoamine transporter inhibitor. Designed for researchers and drug development professionals, this document details a robust synthetic methodology, including step-by-step protocols and the rationale behind critical process parameters. Furthermore, it outlines a multi-technique approach for the unequivocal structural elucidation and purity assessment of the final compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The guide also briefly discusses the compound's pharmacological context and critical safety considerations. All procedures and data are presented to ensure scientific integrity and reproducibility in a laboratory setting.

Introduction

α -Pyrrolidinoheptaphenone, commonly known as PV8, is a synthetic stimulant belonging to the substituted cathinone class. Structurally, it is a homolog of more widely known pyrovalerone analogs like α -PVP, differing in the length of its alkyl side chain. This guide focuses on the hydrochloride salt form, which is typically preferred for its improved stability and handling characteristics.

Chemical Identity and Nomenclature

It is critical to distinguish PV8 from its lower homolog, α -Pyrrolidinohexiophenone (α -PHP). While occasionally conflated in informal contexts, they are distinct chemical entities.

- Systematic (IUPAC) Name: 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride
- Common Names: PV8 hydrochloride, α -Pyrrolidinoheptaphenone hydrochloride, α -PHPP hydrochloride
- CAS Number: 13415-55-9[1]
- Molecular Formula: $C_{17}H_{25}NO \cdot HCl$ [2][3]
- Molecular Weight: 295.8 g/mol [2][3]

Pharmacological Context and Significance

PV8 and related pyrovalerone cathinones are pharmacologically active as monoamine transporter inhibitors. They primarily block the reuptake of dopamine (DAT) and norepinephrine (NET) at the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and potent psychostimulant effects.[4][5] The length of the α -carbon alkyl chain is a key determinant of potency at DAT and NET.[4][6] Due to this mechanism, PV8 is a compound of significant interest in neuroscience and pharmacology for studying the structure-activity relationships of DAT/NET inhibitors.

Regulatory Status

PV8 is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule I compound under the Controlled Substances Act, indicating a high potential for abuse and no accepted medical use.[1][2][7] Researchers must ensure they possess the

appropriate licenses and adhere to all institutional and governmental regulations before synthesizing or handling this compound.

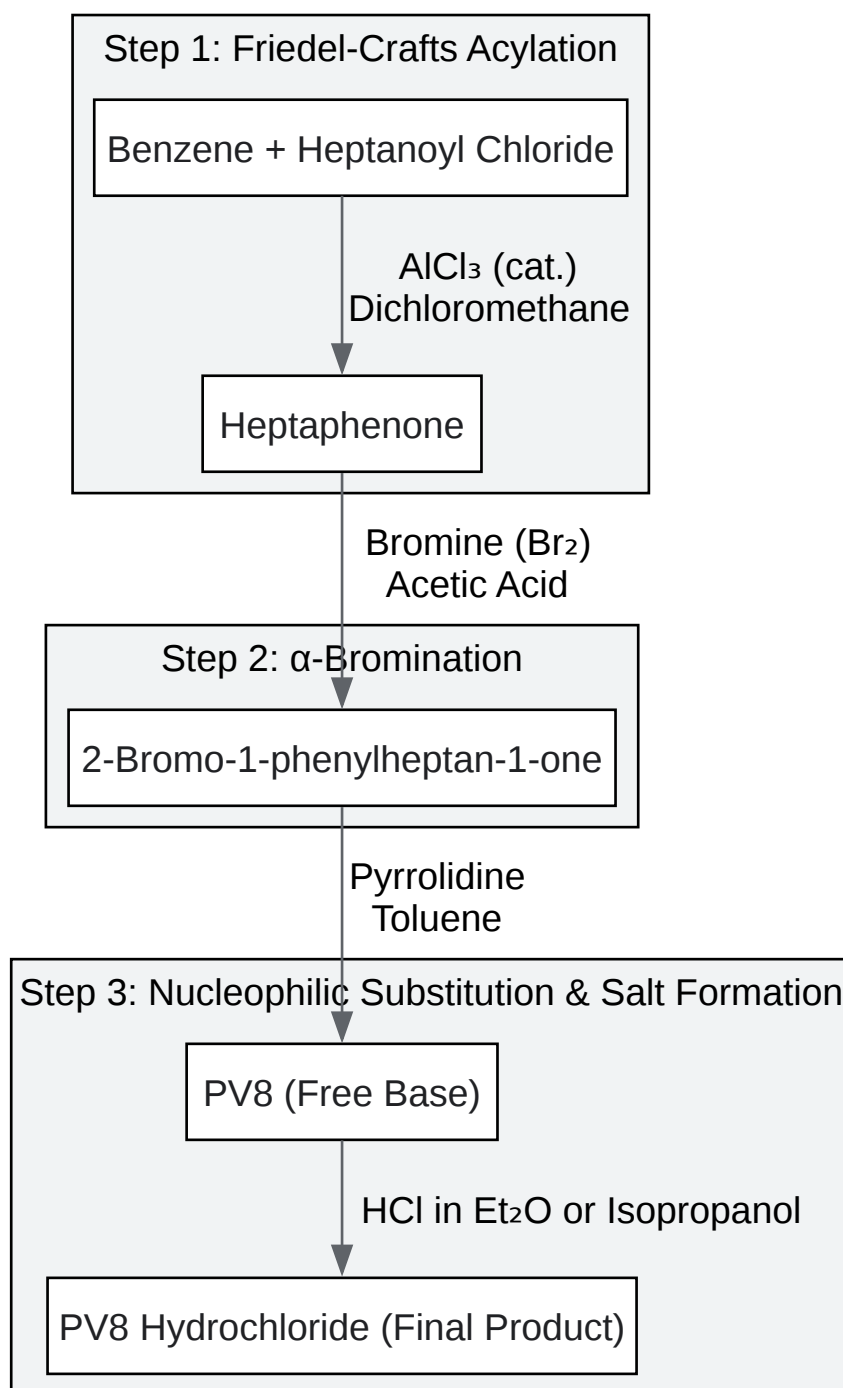
Synthesis of PV8 Hydrochloride

The synthesis of PV8 hydrochloride is typically achieved through a multi-step process. The general strategy involves the preparation of an α -haloketone intermediate followed by a nucleophilic substitution with pyrrolidine and subsequent conversion to the hydrochloride salt. This approach is well-established for the synthesis of various pyrovalerone analogs.[8][9]

Synthesis Strategy Overview

The selected synthetic route is a robust and scalable three-step process starting from commercially available valerophenone, which is incorrect for PV8. The starting material should be heptaphenone. A more fundamental approach starts from benzene and heptanoyl chloride.

- Step 1: Friedel-Crafts Acylation - Synthesis of heptaphenone from benzene and heptanoyl chloride.
- Step 2: α -Bromination - Selective bromination of heptaphenone at the α -carbon position to yield 2-bromo-1-phenylheptan-1-one.
- Step 3: Nucleophilic Substitution & Salt Formation - Reaction of the α -bromoketone with pyrrolidine to form the PV8 free base, followed by treatment with hydrochloric acid to precipitate the final hydrochloride salt.



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Figure 1: General synthetic workflow for PV8 Hydrochloride.

Required Materials and Equipment

Chemicals:

- Benzene
- Heptanoyl chloride
- Aluminum chloride (anhydrous)
- Bromine
- Pyrrolidine
- Toluene
- Dichloromethane (DCM)
- Hydrochloric acid (concentrated or as a solution in diethyl ether/isopropanol)
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4 , anhydrous)
- Diethyl ether (anhydrous)
- Isopropanol
- Acetonitrile

Equipment:

- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Dropping funnel
- Büchner funnel and vacuum flask

- Rotary evaporator
- Standard laboratory glassware
- pH paper
- Fume hood

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Heptaphenone

- **Setup:** In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl gas.
- **Reagents:** Add anhydrous aluminum chloride (1.1 eq.) to 150 mL of dry dichloromethane in the flask and cool the mixture to 0°C in an ice bath.
- **Reaction:** Slowly add a solution of heptanoyl chloride (1.0 eq.) in 50 mL of DCM to the stirred suspension. Following this, add benzene (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
- **Completion:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours until HCl evolution ceases.
- **Workup:** Carefully pour the reaction mixture over crushed ice containing concentrated HCl. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude heptaphenone as an oil.

Step 2: α -Bromination of Heptaphenone

- **Setup:** Dissolve the crude heptaphenone (1.0 eq.) in glacial acetic acid in a flask equipped with a stir bar and dropping funnel.
- **Reaction:** Add bromine (1.05 eq.) dropwise to the solution at room temperature. The disappearance of the bromine color indicates consumption. Gentle warming (40-50°C) may

be required to initiate the reaction.

- Completion: Stir for 2-3 hours at room temperature after the addition is complete.
- Workup: Pour the reaction mixture into a large volume of ice water. Extract the product with diethyl ether or DCM. Wash the organic extract with water, 5% NaHCO₃ solution (until effervescence stops), and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-bromo-1-phenylheptan-1-one, which is used in the next step without further purification.

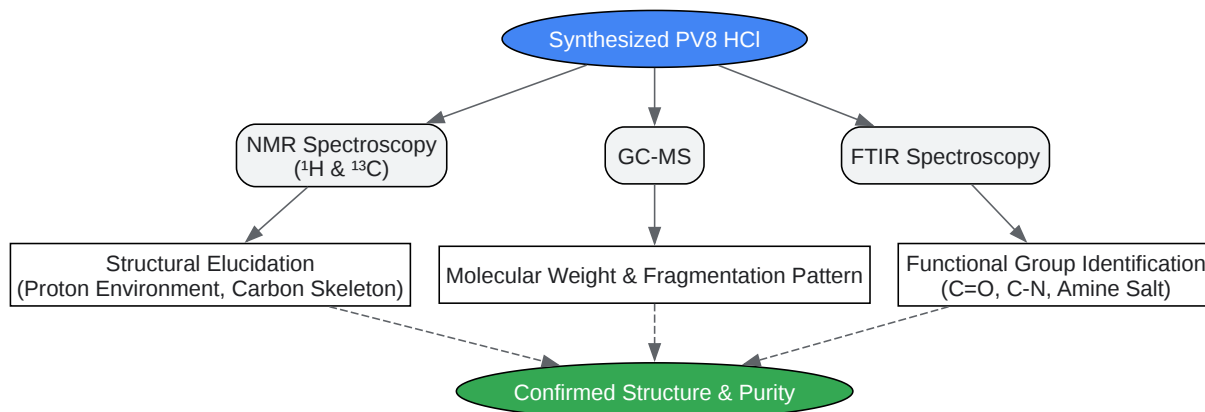
Step 3: Nucleophilic Substitution and Salt Formation

- Setup: Dissolve the crude α -bromoketone (1.0 eq.) in toluene in a flask and cool to 0°C in an ice bath.
- Reaction: Add pyrrolidine (2.2 eq.) dropwise to the cooled solution. A precipitate of pyrrolidine hydrobromide will form.
- Completion: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.
- Workup (Free Base): Filter the mixture to remove the hydrobromide salt. Wash the filtrate with water to remove excess pyrrolidine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield crude PV8 free base as an oil.
- Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol. While stirring, add a solution of HCl in diethyl ether (or concentrated HCl dropwise if using isopropanol) until the solution becomes acidic (test with pH paper) and precipitation is complete.
- Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield PV8 hydrochloride. The product can be further purified by recrystallization from a suitable solvent like acetonitrile or an isopropanol/ether mixture.[8]

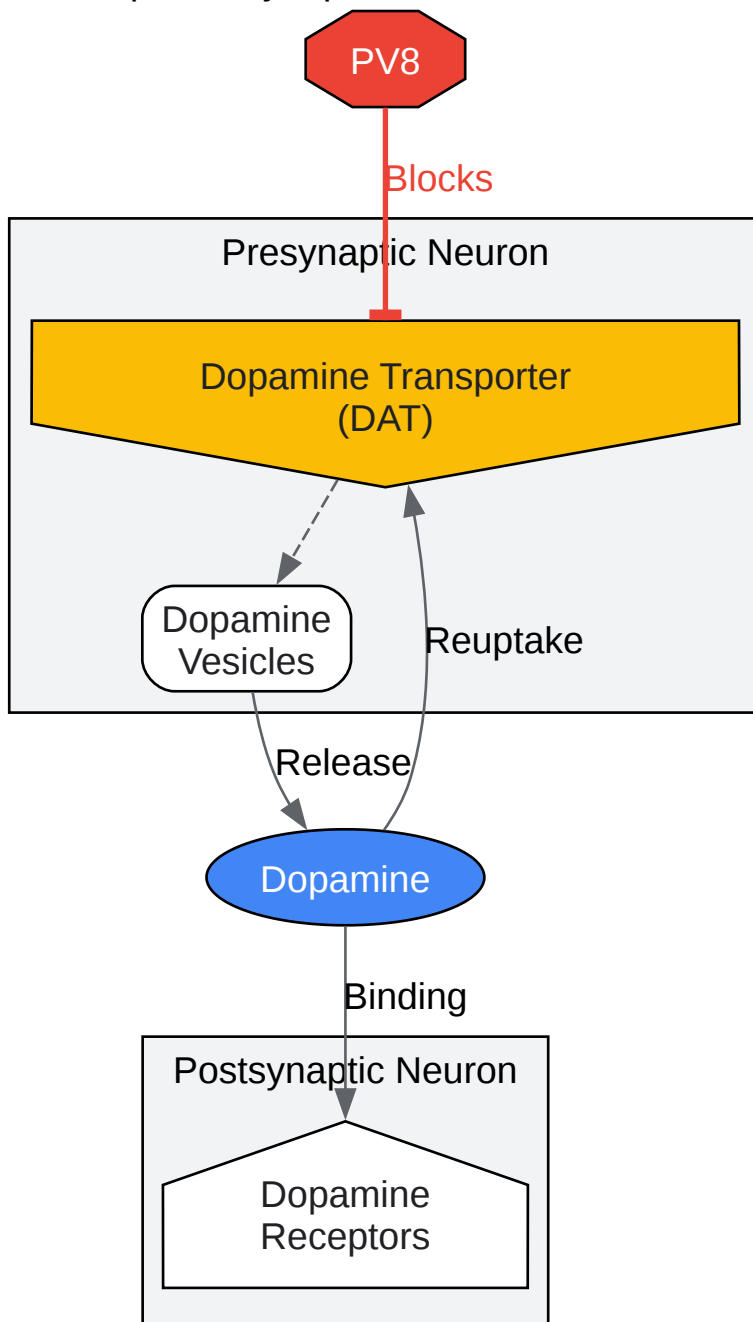
Reagent/Product	Role	Molar Mass (g/mol)	Key Considerations
Heptanoyl Chloride	Acylating Agent	148.63	Moisture sensitive; handle under inert atmosphere.
Aluminum Chloride	Lewis Acid Catalyst	133.34	Highly hygroscopic and reacts violently with water.
Bromine	Halogenating Agent	159.81	Highly corrosive and toxic; handle with extreme care in a fume hood.
Pyrrolidine	Nucleophile	71.12	Corrosive and flammable; use excess to drive reaction and neutralize HBr.
PV8 Hydrochloride	Final Product	295.8	Stable crystalline solid.

Physicochemical and Spectroscopic Characterization

Unequivocal identification of the synthesized PV8 hydrochloride is essential and is achieved through a combination of analytical techniques.



Simplified Synaptic Mechanism of PV8



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